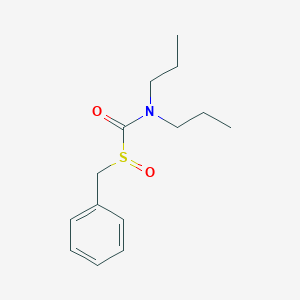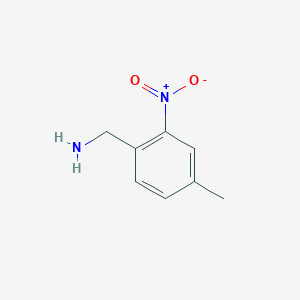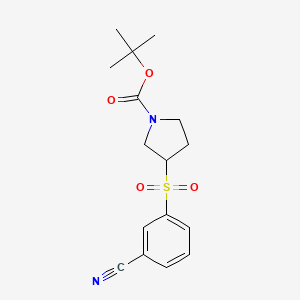
Prosulfocarb sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosulfocarb sulfoxide is a chemical transformation product of prosulfocarb, a thiocarbamate herbicide. Prosulfocarb is widely used in agriculture to control weeds, particularly in cereal crops. The sulfoxide derivative is formed through the oxidation of prosulfocarb and is of interest due to its environmental fate and potential impacts on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prosulfocarb sulfoxide is typically synthesized through the oxidation of prosulfocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent at a specific temperature to ensure the complete conversion of prosulfocarb to its sulfoxide form .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Prosulfocarb sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to prosulfocarb sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent compound, prosulfocarb.
Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Prosulfocarb sulfone.
Reduction: Prosulfocarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prosulfocarb sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on plant physiology and weed resistance.
Medicine: Explored for its potential as a lead compound in drug development due to its unique chemical properties.
Industry: Used in the development of new herbicides and pesticides with improved efficacy and environmental profiles
Wirkmechanismus
The mechanism of action of prosulfocarb sulfoxide involves the inhibition of key enzymes in plants. It primarily targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the death of the weed. The compound also affects other metabolic pathways, contributing to its herbicidal activity .
Vergleich Mit ähnlichen Verbindungen
Prosulfocarb: The parent compound, a thiocarbamate herbicide.
Prosulfocarb sulfone: The fully oxidized form of prosulfocarb.
Other Thiocarbamates: Such as butylate and EPTC, which have similar herbicidal properties.
Comparison: Prosulfocarb sulfoxide is unique due to its intermediate oxidation state, which provides distinct chemical and biological properties compared to its parent compound and fully oxidized form. It offers a balance between efficacy and environmental impact, making it a valuable compound in herbicide development .
Eigenschaften
CAS-Nummer |
51954-81-5 |
|---|---|
Molekularformel |
C14H21NO2S |
Molekulargewicht |
267.39 g/mol |
IUPAC-Name |
1-benzylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
SRUUWJFBIOVZLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)



![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)

![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)

![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)

